

CAS number and molecular structure of 1-methyl-1H-indazole-3-carbaldehyde

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Compound of Interest

Compound Name: 1-methyl-1H-indazole-3-carbaldehyde

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Technical Guide: 1-Methyl-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-methyl-1H-indazole-3-carbaldehyde**, a key heterocyclic building block in medicinal chemistry. This document details its chemical properties, synthesis, spectroscopic data, and its application as a versatile precursor in the development of pharmacologically active compounds, particularly protein kinase inhibitors.

Core Compound Identification and Properties

1-Methyl-1H-indazole-3-carbaldehyde is a derivative of indazole, a bicyclic aromatic heterocycle that is considered a bioisostere of indole. The indazole nucleus is a privileged scaffold found in numerous approved drugs due to its ability to form critical hydrogen bonds within the hydrophobic pockets of proteins.^[1] The aldehyde functional group at the 3-position serves as a versatile chemical handle for further molecular elaboration.

Table 1: Chemical and Physical Properties of **1-Methyl-1H-indazole-3-carbaldehyde**

Property	Value	Source(s)
CAS Number	4002-83-9	[2]
Molecular Formula	C ₉ H ₈ N ₂ O	[2]
Molecular Weight	160.17 g/mol	[2]
IUPAC Name	1-methyl-1H-indazole-3-carbaldehyde	[3]
Synonyms	3-Formyl-1-methyl-1H-indazole	[2]
SMILES	<chem>O=CC1=NN(C)C2=C1C=CC=C2</chem>	[2]
Physical Form	Solid	[3]
Topological Polar Surface Area (TPSA)	34.89 Å ²	[2]
logP (calculated)	1.3858	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	1	[2]

Spectroscopic Data (Predicted)

While direct experimental spectra for this specific compound are not widely published, the following data are predicted based on the analysis of structurally related compounds, including 1-methyl-1H-indazole and various substituted 1H-indazole-3-carbaldehydes.[1][4]

Table 2: Predicted Spectroscopic Data for **1-Methyl-1H-indazole-3-carbaldehyde**

Technique	Predicted Data
^1H NMR (400 MHz, CDCl_3)	δ (ppm): ~10.3 (s, 1H, -CHO), ~8.2-8.3 (d, 1H, Ar-H), ~7.4-7.6 (m, 3H, Ar-H), ~4.1 (s, 3H, N-CH ₃).
^{13}C NMR (100 MHz, CDCl_3)	δ (ppm): ~187 (-CHO), ~145 (C), ~141 (C), ~128 (CH), ~124 (CH), ~122 (C), ~121 (CH), ~110 (CH), ~35 (N-CH ₃).
Infrared (IR)	ν (cm ⁻¹): ~3100-3000 (Ar C-H), ~2820, ~2720 (Aldehyde C-H), ~1680-1700 (C=O stretch), ~1600, ~1480 (Ar C=C).
Mass Spectrometry (ESI-MS)	m/z: 161.07 [M+H] ⁺ , 183.05 [M+Na] ⁺ .

Synthesis and Experimental Protocols

The synthesis of **1-methyl-1H-indazole-3-carbaldehyde** is most commonly achieved via the formylation of 1-methyl-1H-indazole. The Vilsmeier-Haack reaction is a standard and effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl_3).^{[5][6]}

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a representative procedure for the synthesis of **1-methyl-1H-indazole-3-carbaldehyde** from 1-methyl-1H-indazole.

Materials and Reagents:

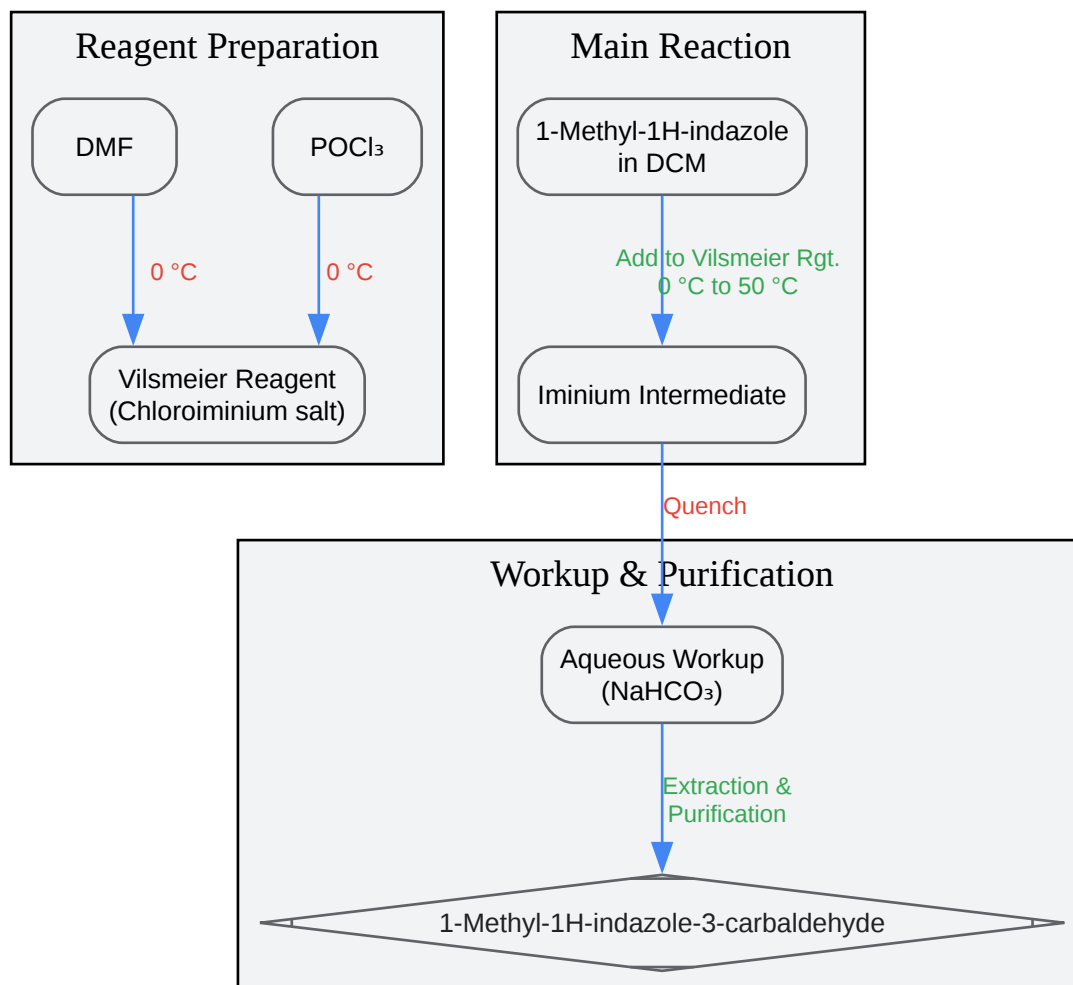
- 1-Methyl-1H-indazole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution (NaHCO_3)

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexanes

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.).
- Cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel while maintaining the temperature between 0-5 °C.
- Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
- Dissolve 1-methyl-1H-indazole (1.0 eq.) in anhydrous dichloromethane and add this solution dropwise to the Vilsmeier reagent at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield **1-methyl-1H-indazole-3-carbaldehyde**.



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Diagram 1: Synthesis workflow for **1-methyl-1H-indazole-3-carbaldehyde**.

Applications in Drug Discovery

The aldehyde functionality of **1-methyl-1H-indazole-3-carbaldehyde** makes it an excellent electrophile for constructing more complex molecular architectures. It is a key starting material for a variety of C-C and C-N bond-forming reactions.

Precursor to Kinase Inhibitors

Indazole-3-carboxaldehydes are valuable intermediates for synthesizing 3-substituted indazoles, which are core components of many kinase inhibitors.[1] A common synthetic strategy involves a condensation reaction, such as a Knoevenagel or Wittig reaction, at the aldehyde to install a side chain that can interact with the hinge region of a protein kinase.[7] For example, the marketed drug Axitinib, a potent VEGFR inhibitor, features a vinyl-pyridine moiety at the 3-position of the indazole core, which can be conceptually installed via such a condensation reaction.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of **1-methyl-1H-indazole-3-carbaldehyde** with an active methylene compound, such as malononitrile, to form an α,β -unsaturated product.[8]

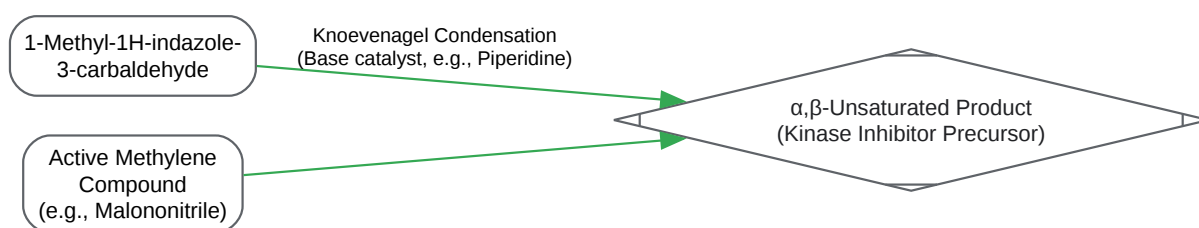
Materials and Reagents:

- **1-Methyl-1H-indazole-3-carbaldehyde**
- Malononitrile
- Piperidine (catalyst)
- Ethanol
- Deionized water

Procedure:

- Dissolve **1-methyl-1H-indazole-3-carbaldehyde** (1.0 eq.) and malononitrile (1.1 eq.) in ethanol in a round-bottom flask.
- Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the solution.
- Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring for the consumption of the aldehyde by TLC.
- Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

- If precipitation occurs, collect the solid product by vacuum filtration and wash with cold ethanol.
- If no precipitate forms, reduce the volume of the solvent under reduced pressure and add cold deionized water to induce precipitation.
- Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the (1-methyl-1H-indazol-3-yl)methylene)malononitrile product.



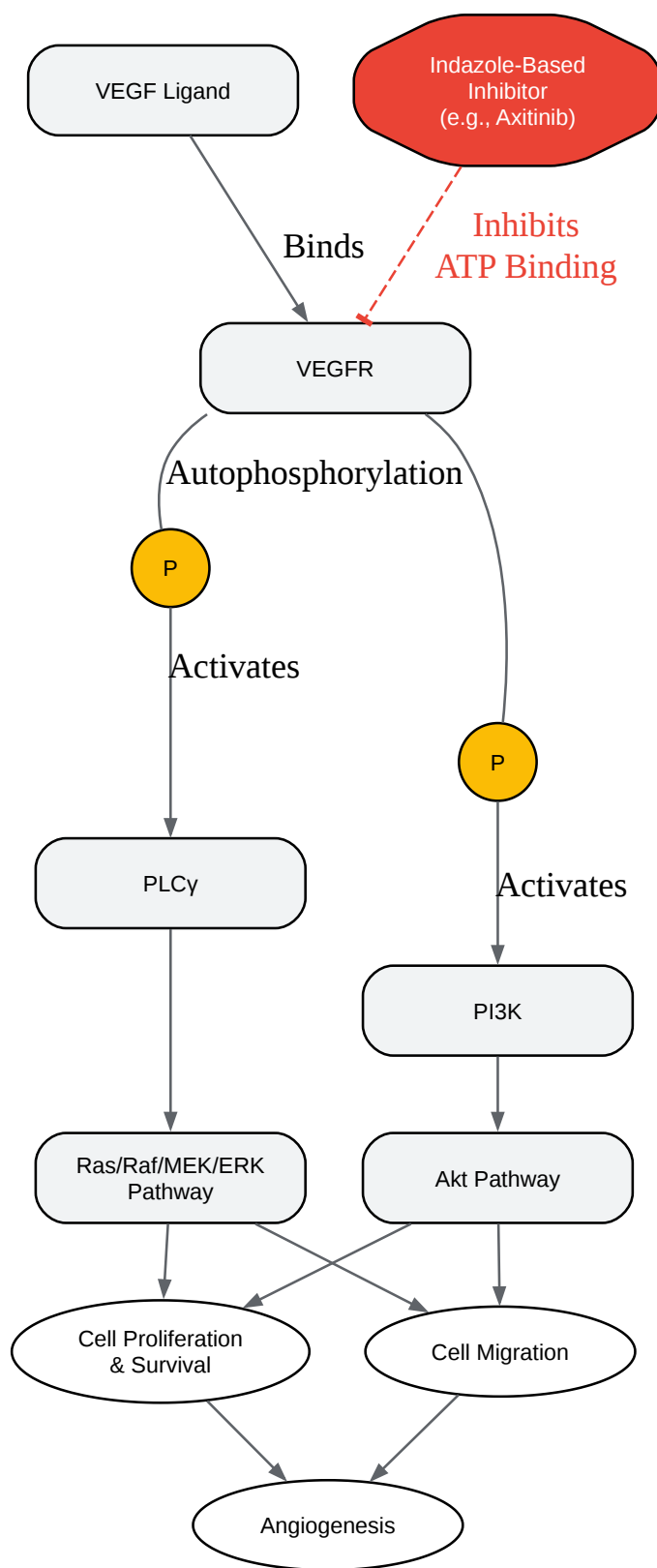
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Diagram 2: Application of the aldehyde in a Knoevenagel condensation.

Relevance to Biological Signaling Pathways

Derivatives of the indazole scaffold are prominent in the development of inhibitors targeting protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The vascular endothelial growth factor receptor (VEGFR) signaling pathway is a critical driver of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

Many indazole-based drugs, such as Axitinib and Pazopanib, are potent inhibitors of VEGFR tyrosine kinases.[9] By blocking the ATP-binding site of the kinase, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades that lead to cell proliferation, survival, and migration. The synthesis of such inhibitors often relies on building blocks like **1-methyl-1H-indazole-3-carbaldehyde** to construct the required pharmacophore.



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Diagram 3: Simplified VEGFR signaling pathway targeted by indazole derivatives.

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